
lithium;N,N-dimethylprop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;N,N-dimethylprop-2-yn-1-amine is a chemical compound with the molecular formula C₅H₈LiN. It is an organolithium compound, which means it contains a carbon-lithium bond. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium;N,N-dimethylprop-2-yn-1-amine typically involves the reaction of N,N-dimethylprop-2-yn-1-amine with a lithium reagent. One common method is the reaction of N,N-dimethylprop-2-yn-1-amine with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;N,N-dimethylprop-2-yn-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of the lithium atom, this compound can act as a strong nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted amines .
Applications De Recherche Scientifique
Lithium;N,N-dimethylprop-2-yn-1-amine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of lithium;N,N-dimethylprop-2-yn-1-amine involves its strong nucleophilic properties. The lithium atom in the compound can donate electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This nucleophilic addition mechanism is central to its reactivity and utility in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium Diisopropylamide (LDA): Another organolithium compound used as a strong base in organic synthesis.
n-Butyllithium: A widely used organolithium reagent known for its strong nucleophilic and basic properties.
Uniqueness
Lithium;N,N-dimethylprop-2-yn-1-amine is unique due to its specific structure, which combines the nucleophilic properties of lithium with the reactivity of the N,N-dimethylprop-2-yn-1-amine moiety. This combination allows for selective reactions and the formation of complex organic molecules .
Propriétés
Numéro CAS |
56736-90-4 |
|---|---|
Formule moléculaire |
C5H8LiN |
Poids moléculaire |
89.1 g/mol |
Nom IUPAC |
lithium;N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C5H8N.Li/c1-4-5-6(2)3;/h5H2,2-3H3;/q-1;+1 |
Clé InChI |
GOZNCCXTWWSRBE-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CN(C)CC#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


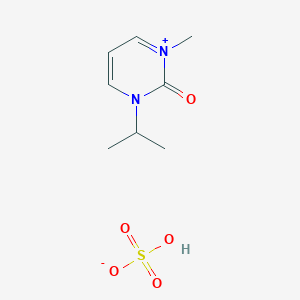

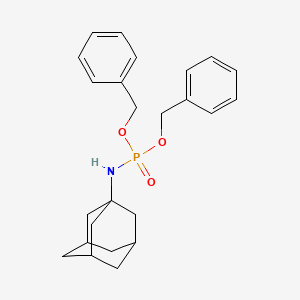
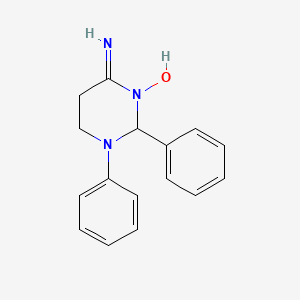
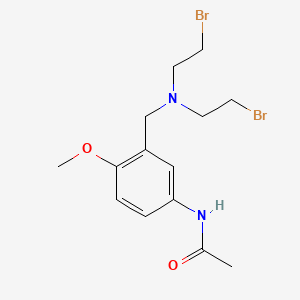
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
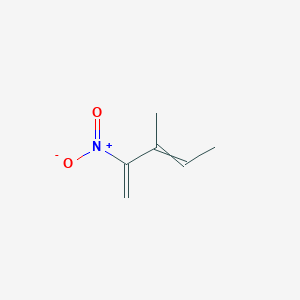
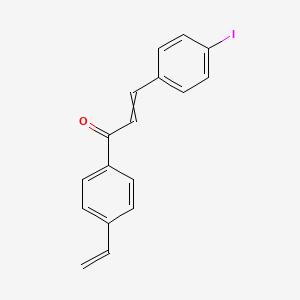
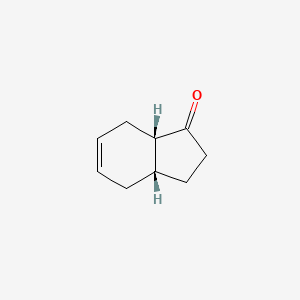

![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)


![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
